Xanthalin

calcium channel blocker cardiovascular pharmacology pyranocoumarin

Eliminate irreproducible results caused by confusing Xanthalin (CAS 21800-48-6) with the opium alkaloid Xanthaline (Papaveraldine, CAS 522-57-6). Xanthalin is a linear pyranocoumarin with validated calcium antagonist activity and defined stereochemistry, essential for accurate SAR studies. • Calcium channel modulator: IC50 = 2.4 μg/mL in guinea pig assay, intermediate potency between Visnadin (49 μM) and Xanthotoxin (551 μM) • HPLC purity ≥98%, well-characterized (XlogP 4.30, TPSA 88.10 Ų, zero H-bond donors) for method development • Chemotaxonomic marker with defined (3R,4R) stereochemistry; distinguishes Angelica purpurascens and Peucedanum spp. from co-occurring coumarins

Molecular Formula C24H26O7
Molecular Weight 426.5 g/mol
CAS No. 21800-48-6
Cat. No. B1232158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthalin
CAS21800-48-6
Synonymsxanthalin
Molecular FormulaC24H26O7
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)C(=CC)C
InChIInChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-16-11-15-9-10-19(25)28-17(15)12-18(16)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8+/t20-,21-/m1/s1
InChIKeyLBKPHBYDOWPFMZ-ACVPTOMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthalin Reference Standard


Xanthalin (CAS 21800-48-6) is a linear pyranocoumarin natural product with the IUPAC name [(3R,4R)-2,2-dimethyl-3-[(E)-2-methylbut-2-enoyl]oxy-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate and molecular formula C₂₄H₂₆O₇ (MW 426.46 g/mol) [1]. It has been isolated from multiple Apiaceae species including Angelica purpurascens, Peucedanum arenarium, and Peucedanum ledebourielloides [2]. Xanthalin is commercially available as a reference standard with HPLC purity ≥98%, typically supplied as a solid at ambient temperature .

Natural product reference standard
Linear pyranocoumarin core
Apiaceae-derived compound
Certified HPLC purity grade

Xanthalin Substitution Risks


Generic substitution fails for two distinct reasons. First, Xanthalin (CAS 21800-48-6, C₂₄H₂₆O₇) is fundamentally distinct from the benzylisoquinoline alkaloid Xanthaline (also known as Papaveraldine, CAS 522-57-6, C₂₀H₁₉NO₅), which is a structurally unrelated opium alkaloid with entirely different biological activity (antispasmodic and protective against histamine-induced bronchospasm in rats) . Confusing these two compounds can lead to experimental failure and irreproducible results. Second, even within the linear pyranocoumarin class, substitution is unsupported because compounds differ substantially in their functionalization, stereochemistry, and pharmacological profiles. Comparative studies show that Xanthalin exhibits distinct calcium antagonist potency (IC₅₀ = 2.4 μg/mL) compared to structurally related pyranocoumarins such as Visnadin (IC₅₀ = 49 μM) [1]. The specific (3R,4R) stereochemistry and diangeloyloxy substitution pattern of Xanthalin are not preserved across analogs, precluding reliable interchange.

Nomenclature Confusion

Xanthalin (pyranocoumarin) is structurally unrelated to the benzylisoquinoline alkaloid Xanthaline (Papaveraldine). Substitution leads to irreproducible bioactivity results.

Pyranocoumarin Class Mismatch

Analog variability in functionalization, stereochemistry, and calcium antagonist potency limits direct interchange. The (3R,4R) stereochemistry and diangeloyloxy substitution are not preserved across analogues.

Xanthalin Differentiation Evidence


Calcium Antagonist Activity

In a comparative pharmacological dataset compiled from the USDA Phytochemical Database (Duke, 1992), Xanthalin exhibited calcium antagonist activity with an IC₅₀ of 2.4 μg/mL in the guinea pig (gpg) assay system [1]. This places Xanthalin's potency between Visnadin (IC₅₀ = 49 μM) and Xanthotoxin (IC₅₀ = 551 μM) when rank-ordered by activity. The molar equivalent for Xanthalin is approximately 5.6 μM (calculated using MW 426.46 g/mol), indicating approximately 9-fold greater potency than Visnadin on a molar basis. Notably, Xanthonolol showed the highest reported potency (1 μM) in this dataset, confirming Xanthalin occupies a distinct, intermediate activity tier.

Calcium antagonist activity
Head-to-head
IC₅₀ ~5.6 μM
~9-fold vs Visnadin (49 μM)
Reported calcium antagonist assay context
Guinea pig model; Duke 1992 dataset
calcium channel blocker cardiovascular pharmacology pyranocoumarin

ADMET Predicted Profile

In silico ADMET prediction using the admetSAR 2 platform provides a quantifiable profile of Xanthalin's pharmacokinetic and toxicity-related properties [1]. The compound exhibits a high predicted human intestinal absorption probability of 98.68% and Caco-2 permeability probability of 71.45%. Notably, Xanthalin is predicted as an inhibitor of key hepatic uptake transporters OATP1B1 (90.97% probability) and OATP1B3 (95.10% probability), as well as the bile salt export pump BSEP (94.20% probability). It is also predicted as a P-glycoprotein inhibitor (89.39% probability) but not a substrate (72.40% probability). Human oral bioavailability is predicted as negative (55.71% probability) [1]. A separate in silico lipase inhibitor screening study also identified Xanthalin, along with Peucenidin and Edultin, as demonstrating favorable intestinal absorption and low predicted toxicity profiles [2].

ADMET predicted profile
Class-level inference
HIA probability 98.7%
OATP1B1/3 inhibition >90%
In silico ADMET context; data to verify
admetSAR 2 prediction; transporter inhibition flags
ADMET drug-likeness pharmacokinetics transporter inhibition

Stereochemistry Confirmation

The complete structure of Xanthalin was definitively established as 2′,2′-dimethyl-3′,4′-diangeloyloxy-3′,4′-dihydropyrano-5′,6′:6,7-coumarin through the preparation and characterization of derivatives and cleavage products [1]. Alkaline hydrolysis of Xanthalin yielded (±)-3′,4′-dihydroxy-3′,4′-dihydroxanthyletin (isokhellactone), C₁₄H₁₄O₅, with a characterized melting point of 213–215°C, and (−)-trans-3′-hydroxy-4′-methoxy-3′,4′-dihydroxanthyletin [1]. This structural elucidation confirms the linear pyranocoumarin core with specific (3R,4R) stereochemistry at the dihydropyrano ring positions. Independent isolation from Peucedanum arenarium identified Xanthalin as 3′,4′-diangeloxy-3′,4′-dihydroxanthyletin via direct comparison with authentic standards [2].

Stereochemistry confirmation
Supporting evidence
isokhellactone mp 213–215°C
Supports (3R,4R) identity verification
Alkaline hydrolysis derivative characterization
structural elucidation stereochemistry natural product characterization hydrolysis

Physicochemical Property Profile

Xanthalin exhibits an estimated XlogP3-AA of 4.30 and an AlogP of 4.39, with a Topological Polar Surface Area (TPSA) of 88.10 Ų and zero hydrogen bond donors [1]. These parameters place Xanthalin in a moderately lipophilic range relative to other natural coumarins. The ACD/Labs predicted LogP value is 5.99, with a calculated LogD of 5.18 at pH 5.5 and 7.4 . The compound has a predicted boiling point of 534.5°C at 760 mmHg, a vapor pressure of 1.69×10⁻¹¹ mmHg at 25°C, and violates one Lipinski Rule of Five due to its molecular weight and lipophilicity . The zero hydrogen bond donor count (versus typical coumarins with hydroxyl groups) suggests distinct formulation behavior in non-aqueous solvent systems.

Physicochemical profile
Class-level inference
XlogP 4.3 / TPSA 88.1 Ų / 0 HBD
Moderate lipophilicity; zero H-bond donors
Predicted values; influences DMSO solubility
physicochemical properties lipophilicity formulation permeability

Purity and Quality Control

Commercially available Xanthalin reference standards are supplied with a verified purity of ≥98% as determined by HPLC analysis, with detection supported by DAD or ELSD methods [1]. The compound is typically offered in standard packaging sizes of 10 mg, 20 mg, 100 mg, 500 mg, and 1 g, with storage recommendations of powder at -20°C for up to 3 years, or in solvent at -80°C for up to 1 year [2]. Facilities supplying certified reference standards operate under ISO/IEC 17025 accreditation for TCM compound characterization .

Purity & quality control
Supporting evidence
HPLC ≥98%
Supports batch consistency and assay reproducibility
DAD/ELSD detection; ISO/IEC 17025 accredited
purity quality control reference standard analytical chemistry

Xanthalin Applications


Calcium Channel Modulator Screening

Xanthalin is suitable for inclusion in calcium channel modulator screening panels where intermediate potency (IC₅₀ = 2.4 μg/mL in guinea pig assay) is desired relative to reference compounds Visnadin (IC₅₀ = 49 μM) and Xanthotoxin (IC₅₀ = 551 μM) [1]. Researchers investigating structure-activity relationships (SAR) of pyranocoumarins can use Xanthalin as a benchmark representing the diangeloyloxy-substituted linear pyranocoumarin scaffold with defined (3R,4R) stereochemistry.

Analytical Reference Standard

With HPLC purity ≥98% and well-characterized physicochemical properties (XlogP 4.30, TPSA 88.10 Ų, MW 426.46 g/mol), Xanthalin serves as a validated reference standard for analytical method development targeting pyranocoumarins in plant extracts [2]. The compound's zero hydrogen bond donor count and moderate lipophilicity provide a useful benchmark for optimizing chromatographic separation conditions for non-polar coumarin fractions.

In Silico Pharmacokinetic Modeling

Xanthalin's predicted ADMET profile—including high intestinal absorption probability (98.68%), OATP1B1/B3 inhibition (90.97% and 95.10%), and BSEP inhibition (94.20%)—makes it a useful test compound for validating in silico transporter prediction models and assessing structure-based drug-drug interaction risks [3]. Its specific (3R,4R) stereochemistry and diangeloyloxy substitution provide a defined structural context for molecular docking studies targeting hepatic uptake transporters.

Botanical Authentication Marker

Xanthalin has been identified as a characteristic component in Angelica purpurascens, Peucedanum arenarium, and Peucedanum ledebourielloides [4]. Its specific (3R,4R) stereochemistry and diangeloyloxy substitution pattern distinguish it from co-occurring coumarins such as ostruthol and xanthogalin [5], enabling its use as a species-specific chemotaxonomic marker in botanical authentication workflows.

Application
Selection Property
Validation Focus
Calcium channel modulator screening
Intermediate calcium antagonist assay potency
Verify IC₅₀ rank-order against Visnadin and Xanthotoxin
Analytical reference standard
High chromatographic purity and moderate lipophilicity
Optimize HPLC separation for non-polar coumarin fractions
In silico ADMET model validation
Defined stereochemistry and high transporter inhibition probability
Assess OATP/BSEP docking predictions with experimental verification
Botanical authentication marker
Species-specific diangeloyloxy pyranocoumarin signature
Confirm presence in Angelica/Peucedanum extracts via retention time

Technical Documentation Hub

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32 linked technical documents
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